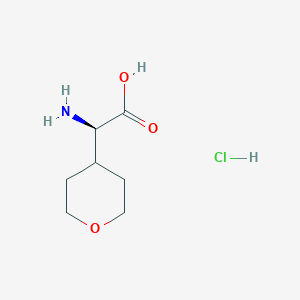

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Descripción

Historical Context and Discovery

The development of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid represents a significant milestone in the evolution of heterocyclic amino acid chemistry, emerging from extensive research into glycine derivatives with enhanced structural complexity. The compound was first systematically studied as part of broader investigations into tetrahydropyran-containing amino acids, which gained prominence in the early 2000s due to their potential pharmaceutical applications. The initial synthetic approaches were developed in response to the need for specialized amino acid building blocks in drug discovery programs, particularly those targeting viral replication mechanisms.

Research conducted by pharmaceutical companies, notably Bristol-Myers Squibb, demonstrated the critical importance of this compound class in the development of hepatitis C virus inhibitors. The compound emerged as a key intermediate in the synthesis of BMS-986097, a potent NS5A inhibitor that required precise stereochemical control and efficient large-scale synthesis methods. This pharmaceutical application drove significant investment in optimizing synthetic routes and understanding the fundamental properties of tetrahydropyran glycine derivatives.

The historical development pathway involved multiple synthetic route generations, with early approaches focusing on traditional amino acid coupling reactions before evolving to more sophisticated methods involving Michael additions and chiral separations. These developments occurred alongside broader advances in asymmetric synthesis and chiral resolution techniques that made enantiopure amino acid derivatives more accessible for research and commercial applications. The compound's discovery timeline reflects the intersection of medicinal chemistry needs with advances in synthetic organic chemistry capabilities.

Industrial interest intensified as researchers recognized the compound's potential beyond hepatitis C virus applications, leading to expanded investigations into its use as a general building block for pharmaceutical synthesis. The compound's unique structural features, combining amino acid functionality with a saturated heterocyclic ring system, positioned it as a valuable tool for medicinal chemists seeking to introduce conformational constraints and enhance binding specificity in drug candidates.

Propiedades

IUPAC Name |

(2R)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYXIPVLUOQKMK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, also known as THP-Glycine, is a derivative of glycine that has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its pharmacodynamics, structure-activity relationships, and relevant case studies.

- Chemical Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

- CAS Number : 868748-75-8

- Solubility : Highly soluble in water (up to 10,000 mg/ml) .

The compound's biological activity is primarily attributed to its structural similarity to glycine, allowing it to interact with glycine receptors and potentially modulate neurotransmission. Its effects on various cellular pathways are being investigated, particularly in the context of neuropharmacology and cancer therapy.

Neuropharmacological Effects

Research indicates that this compound may influence excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system. Elevated glutamate levels are associated with neurotoxicity and various neurological disorders .

Anticancer Activity

In vitro studies have shown that derivatives of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid can inhibit the proliferation of several cancer cell lines. For instance, compounds related to this structure demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa and MDA-MB-231, with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of aromatic groups | Increased potency against cancer cells |

| Alteration of amine substituents | Variability in receptor affinity |

These modifications can enhance the compound's ability to penetrate biological barriers and improve its pharmacokinetic profile .

Case Studies

-

Neuroprotective Effects :

A study evaluated the neuroprotective properties of THP-Glycine in models of oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls. -

Antitumor Activity :

In a recent investigation, THP-Glycine derivatives were tested against a panel of cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than 50 µM, indicating promising anticancer potential .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and analogs:

Key Observations:

- Tetrahydro-2H-pyran vs. Aromatic Substituents : The tetrahydro-2H-pyran group in the target compound introduces an oxygen atom, enabling hydrogen bonding and moderate hydrophilicity. In contrast, aromatic substituents (e.g., 4-chlorophenyl, 4-bromophenyl) increase hydrophobicity and may enhance membrane permeability but reduce metabolic stability .

- Ester vs. Esters are typically hydrolyzed in vivo to release the active carboxylic acid form .

Métodos De Preparación

General Synthetic Strategy

The preparation of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride generally involves:

- Construction of the tetrahydropyran ring or its incorporation as a substituent.

- Introduction of the amino acid functionality at the 2-position with stereochemical control to obtain the (R)-enantiomer.

- Conversion to the hydrochloride salt form for stability and handling.

Key Synthetic Steps and Intermediates

Formation of the Tetrahydropyran Substituent

The tetrahydro-2H-pyran-4-yl group is commonly introduced either via:

- Starting from tetrahydropyran derivatives such as tetrahydropyran-4-carboxaldehyde or tetrahydropyran-4-carbonyl chloride.

- Using protected intermediates like 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in Suzuki coupling reactions (see EP3280710B1 patent) to attach the tetrahydropyran moiety onto aromatic or heteroaromatic systems, which can then be elaborated further into amino acid derivatives.

Stereoselective Synthesis

- The (R)-configuration is achieved through chiral starting materials or chiral auxiliaries during the imine formation and reduction steps.

- The stereochemical integrity is maintained throughout the synthetic sequence by controlling reaction conditions and using protecting groups.

Detailed Synthetic Route Example

A representative synthetic route adapted from the literature is as follows:

Preparation of Stock Solutions and Formulations

For practical applications, the compound is often prepared as stock solutions or in vivo formulations:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM solution volume (mL) | 6.2822 | 31.411 | 62.822 |

| 5 mM solution volume (mL) | 1.2564 | 6.2822 | 12.5644 |

| 10 mM solution volume (mL) | 0.6282 | 3.1411 | 6.2822 |

Notes on Reaction Conditions and Purification

- Suzuki coupling reactions used in some synthetic routes utilize palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) and bases like sodium carbonate in THF-water or THF-toluene-water mixtures.

- Precipitation and crystallization steps involve careful solvent addition (e.g., water to acetonitrile) and temperature control (20-25°C) to isolate intermediates.

- Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate solvent systems, ensuring high purity of the final product.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents | Conditions | Yield / Remarks |

|---|---|---|---|---|

| Imine formation and reduction | Condensation of aldehyde with glycine ester, NaBH4 reduction | Glycine tert-butyl ester, NaBH4 | Reflux, room temp | Moderate yield; stereoselective |

| Alkylation | Secondary amine alkylated with chloromethyl heterocycle | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, K2CO3, DMF | Room temp | Moderate yield |

| Hydrolysis | Acidic hydrolysis of esters to acids | HCl in ethanol | Room temp, overnight | Converts to amino acid hydrochloride |

| Suzuki coupling (alternative) | Coupling of tetrahydropyran boronic ester with aryl halides | Pd catalyst, Na2CO3 base, THF-water | 60-75°C, 1-5 h | Intermediate for further synthesis |

| Purification | Silica gel chromatography | Hexane/EtOAc mixtures | Ambient | High purity isolation |

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride to ensure long-term stability?

- Methodological Answer : The compound should be stored as a powder at -20°C in a moisture-free environment to prevent hydrolysis. For solutions, use -80°C storage in anhydrous solvents (e.g., DMSO or ethanol) to avoid degradation. Stability studies indicate <5% decomposition over one year under these conditions. Always pre-purge vials with inert gas (N₂ or Ar) to minimize oxidation .

Q. How can the purity of this compound be verified experimentally?

- Methodological Answer : Use HPLC with UV detection (λ = 210–220 nm) on a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Compare retention times against a certified reference standard. For chiral purity, employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) to confirm enantiomeric excess (>99% for the R-form) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step synthesis is typical:

Strecker synthesis : React tetrahydro-2H-pyran-4-carbaldehyde with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate.

Hydrolysis and resolution : Hydrolyze the nitrile under acidic conditions (HCl, 80°C), followed by enzymatic resolution using penicillin acylase to isolate the R-enantiomer. Yields range from 40–60% after crystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Conflicting melting points (e.g., 48–50°C vs. 52–54°C) may arise from polymorphic forms or residual solvent. Use differential scanning calorimetry (DSC) to identify thermal transitions and X-ray crystallography to confirm crystal structure. Pre-dry samples under vacuum (24 h, 40°C) to eliminate solvent effects .

Q. What strategies are effective for improving enantiomeric excess in the synthesis of the R-enantiomer?

- Methodological Answer : Optimize the enzymatic resolution step by screening acylase variants (e.g., from E. coli or Bacillus spp.) for higher stereoselectivity. Alternatively, use dynamic kinetic resolution with a palladium catalyst to racemize the undesired S-enantiomer in situ, achieving >98% ee. Monitor reaction progress via chiral HPLC .

Q. How does the compound’s stability vary under different pH conditions in aqueous buffers?

- Methodological Answer : Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) show rapid degradation at acidic pH (<72 h at 25°C). Use UPLC-MS to identify degradation products (e.g., tetrahydro-2H-pyran-4-yl acetic acid via deamination). For long-term aqueous use, buffer solutions should be maintained at pH 6–8 and stored at 4°C .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : LC-MS/MS with a polarity-switching method (ESI+ and ESI-) detects impurities at 0.1% levels. Key impurities include the S-enantiomer, residual tetrahydro-2H-pyran-4-carbaldehyde, and dimerization byproducts. For non-volatile impurities, use ion chromatography with suppressed conductivity detection .

Q. How does the compound’s reactivity compare to structurally similar amino acids (e.g., D-4-hydroxyphenylglycine) in peptide coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.